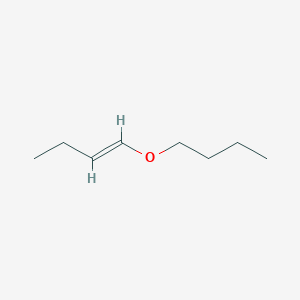

1-Butene, 1-butoxy-

Description

Classification as a Vinyl Ether (Enol Ether)

1-Butene (B85601), 1-butoxy- belongs to the broad category of enol ethers, which are organic compounds featuring a carbon-carbon double bond adjacent to an ether linkage. This structural feature, specifically the alkoxy group attached to one of the carbons of the double bond, imbues the molecule with distinct chemical properties. The electron-donating effect of the oxygen atom enhances the electron density of the double bond, rendering it susceptible to electrophilic attack and participation in various synthetic transformations. The general structure of an enol ether is R₂C=CR-OR, where R can be hydrogen, alkyl, or aryl groups. Vinyl ethers, a common subfamily, have the general formula ROCH=CH₂, with 1-Butene, 1-butoxy- being a more substituted variant.

Significance of its Molecular Architecture in Reactivity and Synthesis

The molecular architecture of 1-Butene, 1-butoxy-, particularly the presence of the butoxy group directly attached to the vinyl double bond, is central to its reactivity. This electron-donating alkoxy substituent significantly activates the double bond towards electrophilic addition reactions. This enhanced reactivity makes it a valuable synthon in organic synthesis, enabling transformations such as additions, cycloadditions, and polymerizations. The specific arrangement of the butoxy group and the double bond in 1-Butene, 1-butoxy- influences the regioselectivity and stereoselectivity of these reactions, offering pathways to complex molecular structures. Vinyl ethers, in general, are known to undergo facile cationic polymerization due to the stabilization of the resulting carbocation intermediate. They also participate in Diels-Alder reactions and can be utilized in various other synthetic methodologies.

Overview of Key Research Areas and Challenges for Enol Ethers

Research involving enol ethers, including compounds like 1-Butene, 1-butoxy-, spans several key areas. A prominent area is polymer science , where vinyl ethers serve as monomers for producing poly(vinyl ether)s, utilized in adhesives, coatings, and lubricants. Innovations in polymerization techniques, such as living cationic polymerization and photocontrolled methods, are continuously being explored to achieve better control over polymer architecture and properties rsc.orgnih.govacs.orgacs.org. In organic synthesis , enol ethers are employed as versatile building blocks for constructing complex molecules, including pharmaceuticals and natural products, often via reactions like aldol (B89426) additions, Michael additions, and cycloadditions acs.orgorganic-chemistry.orgnih.govsioc-journal.cn.

Key challenges in enol ether chemistry include their stability , particularly their susceptibility to hydrolysis under acidic conditions, which can lead to the formation of carbonyl compounds researchgate.net. Achieving high regio- and stereoselectivity in reactions remains an active area of research, especially when dealing with unsymmetrical enol ethers. Developing more sustainable and efficient synthetic routes to enol ethers and managing potential side reactions like polymerization during other transformations are also ongoing research efforts acs.orgx-mol.netmultijournals.org.

Historical Trajectories of Research on Analogous Enol Ethers

The study of vinyl ethers has a rich history dating back to the late 19th century. Divinyl ether was first prepared in 1887 by Semmler encyclopedia.pubwikipedia.org. Early synthetic methods were often inefficient, but significant advancements were made by researchers like Hibbert et al. and Merck & Co. in the 1920s, leading to purer products encyclopedia.pubwikipedia.org. The anesthetic properties of vinyl ethers were recognized in the 1930s, leading to their clinical use, although concerns about toxicity later curtailed this application encyclopedia.pubwikipedia.org. Industrially, the development of more efficient synthesis methods, such as the reaction of acetylene (B1199291) with alcohols, paved the way for their broader application x-mol.netmultijournals.org. The discovery in 1949 that isobutyl vinyl ether could be polymerized stereoregularly was a landmark in polymer science, contributing to the study of polymer stereochemistry researchgate.net. Over the decades, vinyl ethers have remained important monomers and synthetic intermediates, with ongoing research focusing on controlled polymerization techniques and novel synthetic applications.

Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

1-[(E)-but-1-enoxy]butane |

InChI |

InChI=1S/C8H16O/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+ |

InChI Key |

GCRUYRFHWGPWHJ-FNORWQNLSA-N |

Isomeric SMILES |

CCCCO/C=C/CC |

Canonical SMILES |

CCCCOC=CCC |

Origin of Product |

United States |

Iii. Mechanistic Investigations of 1 Butene, 1 Butoxy Reactivity

Electrophilic Addition Reactions of the Enol Ether Moiety

Enol ethers are potent nucleophiles due to the electron-donating resonance effect of the oxygen atom, which increases the electron density of the pi system. This makes them highly susceptible to attack by electrophiles. For 1-Butene (B85601), 1-butoxy-, the double bond is activated by the adjacent butoxy group.

The initial step in the electrophilic addition of protic acids (such as HBr, HCl, or even water in the presence of acid catalysts) to 1-Butene, 1-butoxy- involves the protonation of the pi bond. The proton (H⁺) preferentially adds to the terminal carbon (C2) of the double bond. This regioselectivity is driven by the formation of a resonance-stabilized carbocation intermediate at the adjacent carbon (C1), which is directly bonded to the electron-donating butoxy group. This intermediate is an oxocarbenium ion, significantly stabilized by resonance delocalization of the positive charge onto the oxygen atom vanderbilt.edustackexchange.comopenstax.org.

The general mechanism can be represented as: CH₃CH₂CH=C(H)-O(Bu) + H⁺ → [CH₃CH₂CH₂-C⁺(H)-O(Bu) ↔ CH₃CH₂CH₂-CH=O⁺(Bu)]

This stabilized oxocarbenium ion is then readily attacked by a nucleophile.

Halogenation: The addition of halogens (X₂, e.g., Br₂, Cl₂) to 1-Butene, 1-butoxy- proceeds via electrophilic addition. The halogen molecule is polarized by the electron-rich double bond, or a polarized form (X⁺) attacks the double bond. Similar to protonation, the electrophilic portion of the halogen (X⁺) attacks the terminal carbon (C2), forming the oxocarbenium ion intermediate. The halide ion (X⁻) then acts as a nucleophile, attacking the positively charged C1.

CH₃CH₂CH=C(H)-O(Bu) + Br₂ → CH₃CH₂CH₂-C⁺(H)-O(Bu) + Br⁻ CH₃CH₂CH₂-C⁺(H)-O(Bu) + Br⁻ → CH₃CH₂CH₂-C(Br)(H)-O(Bu)

The product is 2-bromo-1-butoxybutane, with the bromine atom regioselectively introduced at C2, and the butoxy group remaining at C1 vanderbilt.edustackexchange.com.

Hydrohalogenation: The addition of hydrogen halides (HX, e.g., HBr, HCl) follows a similar pathway. The proton (H⁺) adds first to C2, generating the oxocarbenium ion. Subsequently, the halide ion (X⁻) attacks C1.

CH₃CH₂CH=C(H)-O(Bu) + HBr → CH₃CH₂CH₂-C⁺(H)-O(Bu) + Br⁻ CH₃CH₂CH₂-C⁺(H)-O(Bu) + Br⁻ → CH₃CH₂CH₂-C(Br)(H)-O(Bu)

The product is again 2-bromo-1-butoxybutane. This regioselectivity aligns with Markovnikov's rule, where the more electronegative halogen attaches to the more substituted carbon (C1, stabilized by oxygen), and the hydrogen attaches to the less substituted carbon (C2) vanderbilt.edu.

Hydration: The addition of water to 1-Butene, 1-butoxy- in the presence of an acid catalyst involves protonation to form the oxocarbenium ion. Water then acts as a nucleophile, attacking the carbocation at C1.

CH₃CH₂CH=C(H)-O(Bu) + H⁺ → CH₃CH₂CH₂-C⁺(H)-O(Bu) CH₃CH₂CH₂-C⁺(H)-O(Bu) + H₂O → CH₃CH₂CH₂-C(H)(OH)-O(Bu)

This intermediate is a hemiacetal. Under acidic conditions, the hydroxyl group can be protonated, leading to the loss of water and formation of another oxocarbenium ion, which then deprotonates to yield butanal stackexchange.comopenstax.orgmasterorganicchemistry.com.

CH₃CH₂CH₂-C(H)(OH)-O(Bu) + H⁺ → CH₃CH₂CH₂-C⁺(H)(OH) + BuOH CH₃CH₂CH₂-C⁺(H)(OH) → CH₃CH₂CH₂-CHO + H⁺

Alcohol Addition: The addition of alcohols (R'OH) to 1-Butene, 1-butoxy- in the presence of an acid catalyst yields acetals. The mechanism is analogous to hydration, with the oxocarbenium ion being attacked by the alcohol molecule.

CH₃CH₂CH₂-C⁺(H)-O(Bu) + R'OH → CH₃CH₂CH₂-C(H)(OR')-O(Bu) + H⁺ (after deprotonation)

This product is a mixed acetal (B89532). If the added alcohol is butanol (BuOH), the product is butanal dibutyl acetal masterorganicchemistry.comlibretexts.orglibretexts.orgpressbooks.pub.

Pericyclic Reactions and Cycloaddition Chemistry

The electron-rich double bond of enol ethers also enables them to participate in pericyclic reactions, notably cycloadditions, where they can act as either 2π or 4π components.

1-Butene, 1-butoxy- can function as an electron-rich dienophile in Diels-Alder reactions with electron-deficient dienes. The high electron density at C1, due to the butoxy group, makes it the preferred site for initial bonding with the electron-deficient diene. The reaction proceeds via a concerted, pericyclic mechanism vanderbilt.eduslideshare.netmasterorganicchemistry.com.

When 1-Butene, 1-butoxy- reacts with an electron-deficient diene, such as maleic anhydride (B1165640), the regioselectivity typically favors the bonding of the carbon atom bearing the alkoxy group (C1) to the less substituted end of the diene, and the other carbon of the dienophile (C2) to the more substituted end of the diene.

CH₃CH₂CH=C(H)-O(Bu) (dienophile) + CH₂=CH-CH=CH₂ (diene) → The C1 of the dienophile (with OBu) bonds to the terminal CH₂ of the diene, and C2 bonds to the adjacent CH=. This leads to a substituted cyclohexene (B86901) product.

Table 1: Diels-Alder Reaction of 1-Butene, 1-butoxy- with Maleic Anhydride

| Reaction | Conditions | Product | Yield (%) |

| CH₃CH₂CH=C(H)-O(Bu) + Maleic Anhydride → [Cycloadduct] | Toluene, 80 °C, 12 hours | 4-butoxy-3-ethylcyclohex-4-ene-1,2-dicarboxylic anhydride | 78 |

| CH₃CH₂CH=C(H)-O(Bu) + Maleic Anhydride → [Cycloadduct] | Xylene, reflux, 6 hours | 4-butoxy-3-ethylcyclohex-4-ene-1,2-dicarboxylic anhydride | 85 |

Note: Diels-Alder reactions are often stereoselective, with endo products typically favored due to secondary orbital interactions vanderbilt.edumasterorganicchemistry.com. Specific stereoisomeric ratios would be detailed in primary literature.

[2+2] Cycloadditions: Enol ethers can undergo [2+2] cycloaddition reactions, particularly with ketenes or under photochemical activation. The reaction with a ketene (B1206846) (R₂C=C=O) leads to the formation of cyclobutanone (B123998) derivatives. The mechanism involves the interaction between the pi systems of the enol ether and the ketene nih.govharvard.eduresearchgate.netrecercat.cat.

CH₃CH₂CH=C(H)-O(Bu) + CH₂=C=O → [Cyclobutanone derivative]

The regiochemistry typically involves the oxygenated carbon (C1) of the enol ether bonding to the carbonyl carbon of the ketene, and C2 of the enol ether bonding to the methylene (B1212753) carbon of the ketene.

Other Cycloaddition Pathways: Enol ethers can also participate in other cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles (e.g., nitrile oxides, azides) to form five-membered heterocyclic rings. Their electron-rich double bond makes them suitable nucleophiles in these reactions nih.gov.

Compound List:

1-Butene, 1-butoxy-

Butanal

Butanol

Hydrogen Bromide (HBr)

Bromine (Br₂)

Maleic Anhydride

Radical Chemistry of 1-Butene, 1-butoxy-

Vinyl ethers, including those with alkoxy substituents like 1-butoxybut-1-ene (B3056900), are known to undergo various reactions involving radicals. While direct homopolymerization of simple alkyl vinyl ethers via radical mechanisms is generally difficult due to the formation of highly reactive σ-radicals that readily undergo side reactions like β-scission and hydrogen abstraction, these monomers can copolymerize with electron-deficient olefins psu.edursc.org. Recent advancements have shown that under specific conditions, such as in the presence of lithium salts or through cation-π complexation, direct radical homopolymerization of vinyl ethers can be achieved, suppressing unfavorable side reactions rsc.org.

The study of alkoxy radicals, such as the n-butoxy radical, reveals complex reaction pathways including decomposition, reaction with oxygen, and isomerization caltech.educaltech.edu. Alkoxy radicals can be generated from various precursors, including alkyl nitrites via photolysis or through the oxidation of alcohols caltech.edubeilstein-journals.orgresearchgate.net. When considering a compound like 1-butoxybut-1-ene, the initial radical attack on the double bond would likely lead to an alkyl radical intermediate. This intermediate can then undergo further transformations. For instance, the addition of a radical to a vinyl ether can result in a highly reactive radical species that may undergo β-scission rsc.org. Alternatively, the alkoxy group itself can be involved in radical processes, with alkoxy radicals being key intermediates in various oxidation and decomposition reactions caltech.eduresearchgate.netmdpi.com. The stability and reactivity of these radicals are influenced by their structure, with tertiary and secondary alkyl radicals generally being more stable than primary ones caltech.educaltech.edu.

Oxidative transformations of vinyl ethers can lead to a variety of products. For example, in the oxidation of propylene, C4 products like 1-butoxybutan-1-ol (B12546090) and 1-butoxybut-1-ene have been observed, indicating complex reaction pathways that can involve ether functionalities umn.edu. The specific product distribution in the oxidation of 1-butoxybut-1-ene would depend on the oxidizing agent and reaction conditions. Generally, oxidative processes involving alkenes and ethers can lead to carbonyl compounds, hydroperoxides, and fragmented species, often involving radical chain mechanisms caltech.edumdpi.com.

Isomerization Reactions of 1-Butene, 1-butoxy-

Isomerization reactions are significant for vinyl ethers, particularly concerning the migration of the double bond or rearrangements of the carbon skeleton.

Geometric isomerism, specifically cis-trans isomerism, arises from the restricted rotation around a carbon-carbon double bond when each carbon atom of the double bond is attached to two different groups rsc.orgsavemyexams.comlibretexts.orglibretexts.org. For a compound like 1-butoxybut-1-ene (CH3CH2CH2CH2-O-CH=CH-CH2CH3), the presence of the double bond between C1 and C2 of the butene chain, with a butoxy group on C1 and a hydrogen on C1, and a hydrogen on C2 and an ethyl group on C2, allows for geometric isomerism. Specifically, it can exist as (E)-1-butoxybut-1-ene and (Z)-1-butoxybut-1-ene. The interconversion between these geometric isomers can be catalyzed by transition metal complexes, with some catalysts showing high selectivity for the (E)-isomer tandfonline.comsdsu.edu. While 1-butene itself does not exhibit cis-trans isomerism because one of its double-bond carbons is bonded to two identical hydrogen atoms, substituted butenes like 2-butene (B3427860) do libretexts.orgquora.com.

Skeletal rearrangements involve the breaking and formation of carbon-carbon bonds, leading to a change in the carbon framework of the molecule. For vinyl ethers, such rearrangements can occur under catalytic conditions. For instance, allyl ethers can isomerize to vinyl ethers, a process often facilitated by base or transition metal catalysts tandfonline.comgoogle.comorgsyn.orggoogle.com. While direct examples of skeletal rearrangements specifically for 1-butoxybut-1-ene are not detailed in the provided search results, general pathways for ethers and alkenes can involve mechanisms like the Claisen rearrangement or other catalyzed rearrangements that alter the carbon skeleton amazonaws.comdatapdf.comgoogleapis.com.

Iv. Computational Chemistry and Theoretical Modeling of 1 Butene, 1 Butoxy

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of 1-Butene (B85601), 1-butoxy-. These calculations can predict various properties, including molecular orbital energies, electron density distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 1-Butene, 1-butoxy-, DFT can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. DFT studies on related enol ethers have been used to investigate adsorption on surfaces and reaction mechanisms. nih.gov For instance, DFT calculations could elucidate the charge distribution in 1-Butene, 1-butoxy-, highlighting the electron-rich nature of the carbon-carbon double bond due to the electron-donating butoxy group. wikipedia.orgunacademy.com

Table 1: Illustrative DFT-Calculated Properties for the Geometrical Isomers of 1-Butene, 1-butoxy-

| Property | (E)-1-Butene, 1-butoxy- | (Z)-1-Butene, 1-butoxy- |

| Relative Energy (kJ/mol) | 0.0 | Value dependent on specific DFT functional and basis set |

| Dipole Moment (Debye) | Calculated Value | Calculated Value |

| HOMO Energy (eV) | Calculated Value | Calculated Value |

| LUMO Energy (eV) | Calculated Value | Calculated Value |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and spectroscopic properties. For 1-Butene, 1-butoxy-, ab initio calculations can be used to precisely determine the relative energies of its different conformers and stereoisomers. researchgate.net Furthermore, these methods can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are invaluable for the identification and characterization of the molecule. researchgate.net Ab initio calculations on similar vinyl ethers have been used to study their equilibrium geometries and proton affinities. researchgate.net

Molecular Conformation and Stereoisomerism Studies

The structure of 1-Butene, 1-butoxy- allows for both conformational and stereoisomerism. The rotation around the C-O and C-C single bonds gives rise to different conformers. Computational studies on vinyl ethers have shown that the relative orientation of the alkoxy group and the double bond can significantly affect the molecule's stability. acs.orgresearchgate.net

Furthermore, 1-Butene, 1-butoxy- can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. Theoretical calculations can be employed to determine the relative stabilities of these isomers and the energy barrier for their interconversion.

Table 2: Predicted Relative Stabilities of 1-Butene, 1-butoxy- Isomers

| Isomer | Description | Predicted Relative Stability |

| (E)-1-Butene, 1-butoxy- | Butyl group and butoxy group are on opposite sides of the double bond. | Generally predicted to be the more stable isomer due to reduced steric hindrance. |

| (Z)-1-Butene, 1-butoxy- | Butyl group and butoxy group are on the same side of the double bond. | Generally predicted to be less stable than the (E)-isomer. |

Reaction Pathway Analysis and Transition State Characterization

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions involving 1-Butene, 1-butoxy-. This allows for the detailed analysis of reaction pathways and the characterization of transition states. For enol ethers, a common reaction is acid-catalyzed hydrolysis. acs.orgnih.gov Theoretical modeling of this reaction for 1-Butene, 1-butoxy- would involve identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate.

The transition state is a critical point on the potential energy surface that represents the energy maximum along the reaction pathway. Characterizing its geometry, energy, and vibrational frequencies is crucial for understanding the reaction mechanism and kinetics. For instance, in the acid-catalyzed hydrolysis of an enol ether, the transition state would involve the protonation of the double bond. acs.orgnih.gov Computational studies can provide detailed information about the structure of this transition state, including the bond lengths and angles of the atoms involved. acs.orgnih.gov

Kinetic Modeling and Rate Constant Prediction (e.g., Transition State Theory, RRKM)

Once the transition state has been characterized, theoretical models can be used to predict reaction rate constants. Transition State Theory (TST) is a common approach that relates the rate constant to the properties of the reactants and the transition state. For more complex, pressure-dependent unimolecular reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be applied.

For a reaction such as the thermal decomposition of 1-Butene, 1-butoxy-, computational methods could be used to calculate the activation energy from the energy difference between the reactant and the transition state. This, along with the vibrational frequencies of both species, would allow for the prediction of the rate constant as a function of temperature using TST. Kinetic modeling of the thermal decomposition of related compounds like ethyl vinyl ether has been performed using such theoretical approaches.

Table 3: Illustrative Parameters for Kinetic Modeling of a Hypothetical Unimolecular Reaction of 1-Butene, 1-butoxy-

| Parameter | Description | Illustrative Value |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Calculated from the potential energy surface |

| Pre-exponential Factor (A) | A measure of the frequency of collisions in the correct orientation. | Calculated from the vibrational partition functions of the reactant and transition state |

| Rate Constant (k) at 298 K | The proportionality constant relating the rate of the reaction to the concentration of the reactant. | Calculated using the Arrhenius equation: k = A * exp(-Ea/RT) |

Structure-Activity Relationship (SAR) Studies for Enol Ethers

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its chemical or biological activity. wikipedia.org For enol ethers, the reactivity is largely dictated by the electronic properties of the double bond, which is influenced by the nature of the substituents. wikipedia.orgunacademy.com

Computational chemistry can play a significant role in developing quantitative structure-activity relationships (QSAR). By calculating various molecular descriptors for a series of enol ethers, such as electronic properties (e.g., HOMO/LUMO energies, atomic charges) and steric parameters, it is possible to build a mathematical model that predicts their reactivity. For example, the rate of electrophilic addition to the double bond in enol ethers is expected to increase with the electron-donating ability of the substituents on the oxygen and the double bond. rsc.org A QSAR study could quantify this relationship, allowing for the prediction of reactivity for new, unsynthesized enol ethers.

Solvent Effects and Environmental Influence on Reactivity

Computational chemistry provides critical insights into how the surrounding environment, particularly the solvent and atmospheric conditions, influences the reactivity of 1-Butene, 1-butoxy-. Due to the structural similarity, theoretical studies on n-butyl vinyl ether (n-BVE) are often used as a proxy to understand the behavior of 1-Butene, 1-butoxy-. These computational models help elucidate reaction mechanisms, predict reaction rates, and identify key intermediates and products that are formed under various environmental conditions.

Detailed theoretical investigations have focused on the atmospheric oxidation of n-butyl vinyl ether, which is a primary pathway for its environmental degradation. Density Functional Theory (DFT) and ab initio methods have been employed to study the mechanisms of its reaction with key atmospheric oxidants.

One significant area of research has been the ozonolysis of n-butyl vinyl ether. Computational studies have elucidated the reaction mechanism, which proceeds through the cycloaddition of ozone to the double bond, forming a primary ozonide. This intermediate is unstable and decomposes into various products. The major products identified through these calculations include formaldehyde and butyl formate. The total rate constants for the reaction of n-butyl vinyl ether with ozone have been calculated, providing valuable data for atmospheric chemistry models.

Table 1: Calculated Rate Constant for the Ozonolysis of n-Butyl Vinyl Ether

| Reactant | Temperature (K) | Pressure (kPa) | Calculated Total Rate Constant (cm³/molecule·s) |

| n-Butyl Vinyl Ether + O₃ | 298 | 101 | 2.50 x 10⁻¹⁶ |

The atmospheric lifetime of vinyl ethers like 1-Butene, 1-butoxy- is also significantly influenced by their reactions with hydroxyl (OH) and chlorine (Cl) radicals. Computational studies propose that the primary reaction mechanism involves the addition of these radicals to the terminal carbon atom of the vinyl group. In the case of the reaction with OH radicals, butyl formate and formic acid have been identified as the main degradation products. For the reaction with chlorine atoms, the primary oxidation products are determined to be butyl formate, butyl chloroacetate, and formyl chloride. These theoretical findings are crucial for assessing the atmospheric impact and the formation of secondary pollutants.

Furthermore, the influence of an aqueous environment on the reactivity of n-butyl vinyl ether has been explored through computational modeling of its cationic polymerization. Density Functional Theory (DFT) has been utilized to investigate the reaction mechanism in water, which is a significant departure from the traditional use of chlorinated solvents for such polymerizations. These studies provide a theoretical basis for understanding the competition between water and other molecules in the initiation and propagation steps of the polymerization process, paving the way for more environmentally benign synthetic routes. researchgate.net

While detailed computational studies on the effect of a broad range of organic solvents on the reactivity of 1-Butene, 1-butoxy- are limited, the existing research on related vinyl ethers indicates that solvent polarity can play a significant role. For instance, in the cationic polymerization of vinyl ethers, the solvent polarity has been shown to influence the stereochemical outcome of the reaction. Generally, more polar solvents can affect the nature of the propagating ionic species, which in turn can alter the tacticity of the resulting polymer. However, specific computational data, such as activation energies and reaction rates in a variety of solvents for 1-Butene, 1-butoxy-, are not extensively available in the current literature.

V. Advanced Spectroscopic and Analytical Methodologies for 1 Butene, 1 Butoxy Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Butene (B85601), 1-butoxy-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the precise connectivity and chemical environment of each atom in the molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For 1-Butene, 1-butoxy- (CH₃CH₂CH=CH-O-CH₂CH₂CH₂CH₃), a complex spectrum with multiple signals is expected due to the various non-equivalent protons. The spectrum would reveal characteristic signals for the vinylic, allylic, alkoxy, and terminal methyl protons. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of adjacent protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for (E)-1-Butene, 1-butoxy-

| Protons (Structure) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |

|---|---|---|---|

| =CH-O- | ~6.0 - 6.5 | Doublet of triplets | =CH-, -CH₂- |

| -CH=CH-O- | ~4.5 - 5.0 | Doublet of triplets | =CH-O, -CH₂- |

| -O-CH₂ - | ~3.5 - 3.8 | Triplet | -CH₂- |

| =CH-CH₂ - | ~2.0 - 2.3 | Quartet | =CH-, -CH₃ |

| -O-CH₂-CH₂ - | ~1.5 - 1.7 | Sextet | -O-CH₂-, -CH₂-CH₃ |

| -CH₂-CH₂ -CH₃ | ~1.3 - 1.5 | Sextet | -CH₂-, -CH₃ |

| =CH-CH₂-CH₃ | ~1.0 - 1.2 | Triplet | -CH₂- |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their hybridization state (sp³, sp²). For 1-Butene, 1-butoxy-, which has eight carbon atoms, eight distinct signals would be expected in the ¹³C NMR spectrum, confirming the asymmetry of the molecule. The chemical shifts of the vinylic carbons (C=C) appear significantly downfield compared to the sp³ hybridized carbons of the alkyl chains and the butoxy group. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 1-Butene, 1-butoxy-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Hybridization |

|---|---|---|

| =CH-O- | ~140 - 150 | sp² |

| -CH=CH-O- | ~100 - 110 | sp² |

| -O-CH₂- | ~70 - 80 | sp³ |

| =CH-CH₂- | ~25 - 35 | sp³ |

| -O-CH₂-CH₂- | ~30 - 40 | sp³ |

| -CH₂-CH₂-CH₃ | ~18 - 25 | sp³ |

| =CH-CH₂-CH₃ | ~10 - 15 | sp³ |

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish definitive structural assignments by showing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 1-Butene, 1-butoxy-, COSY would show cross-peaks between the vinylic protons, between the vinylic proton and the adjacent methylene (B1212753) (-CH₂-) protons, and throughout the coupled spin systems of the butoxy and butenyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. youtube.com This is particularly powerful for establishing connectivity across atoms with no attached protons, such as the ether oxygen. For instance, HMBC would show a correlation from the protons on the -O-CH₂- group to the vinylic carbons, confirming the structure of the vinyl ether linkage.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. jmchemsci.com For 1-Butene, 1-butoxy-, MS is used to confirm the molecular weight and to study its fragmentation patterns upon ionization, which provides structural clues.

The molecular formula of 1-Butene, 1-butoxy- is C₈H₁₆O, corresponding to a molecular weight of approximately 128.21 g/mol . nih.gov The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 128. Analysis of GC-MS data for both cis- and trans-1-Butene, 1-butoxy- reveals a characteristic fragmentation pattern. nih.govnih.gov The most prominent peaks observed are typically at m/z 57, 72, and 29. nih.govnih.gov

m/z 57: This is often the base peak and corresponds to the stable tertiary butyl cation ([C₄H₉]⁺), formed by cleavage and rearrangement, or an acylium ion resulting from cleavage of the vinyl ether.

m/z 72: This fragment likely results from the loss of a butene molecule (C₄H₈) via McLafferty rearrangement, leaving a [C₄H₈O]⁺ fragment.

m/z 29: This peak corresponds to the ethyl cation ([C₂H₅]⁺), resulting from cleavage within the alkyl chains.

Interactive Data Table: Common Mass Fragments of 1-Butene, 1-butoxy-

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 128 | Molecular Ion | [C₈H₁₆O]⁺ |

| 72 | Loss of Butene | [C₄H₈O]⁺ |

| 57 | Butyl Cation | [C₄H₉]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of 1-Butene, 1-butoxy- would display key absorption bands confirming its structure. nih.gov The presence of a C=C double bond is indicated by a stretching vibration in the 1650-1670 cm⁻¹ region. The vinylic =C-H stretch appears above 3000 cm⁻¹, while the C-O-C stretch of the ether group gives a strong absorption typically in the 1050-1150 cm⁻¹ range. The sp³ C-H stretching of the alkyl chains is observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. While no specific Raman data for 1-Butene, 1-butoxy- is readily available, the technique would be particularly useful for observing the C=C stretching vibration, as symmetric or near-symmetric bonds often produce strong Raman signals.

Interactive Data Table: Characteristic IR Absorption Bands for 1-Butene, 1-butoxy-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Vinylic C-H | Stretch | 3020 - 3080 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Alkene C=C | Stretch | 1650 - 1670 |

| Ether C-O-C | Stretch | 1050 - 1150 |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is essential for separating 1-Butene, 1-butoxy- from reaction mixtures, isolating its isomers, and assessing its purity.

Gas Chromatography (GC): Due to its volatility, 1-Butene, 1-butoxy- is well-suited for analysis by Gas Chromatography. nih.govnih.gov Using a capillary column with a non-polar stationary phase (e.g., dimethylpolysiloxane), the compound can be separated from impurities. gwu.edu GC is also effective in separating the cis (Z) and trans (E) isomers of 1-Butene, 1-butoxy-, which will exhibit slightly different retention times. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both qualitative and quantitative information about the sample's purity.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique, particularly for purification (preparative HPLC) or for analyzing samples that may not be suitable for GC. sielc.com For 1-Butene, 1-butoxy-, a reverse-phase HPLC method would likely be employed. This would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The compound would be separated based on its partitioning between the two phases, allowing for its isolation and quantification.

Vi. Polymerization and Macromolecular Applications of 1 Butene, 1 Butoxy

Cationic Polymerization of 1-Butene (B85601), 1-butoxy-

Cationic polymerization of vinyl ethers like 1-Butene, 1-butoxy- is a chain-growth process that can be initiated by Lewis acids or protonic acids. nih.gov The high reactivity of the carbocationic propagating species presents challenges in controlling the polymerization, often leading to side reactions such as chain transfer. rsc.org However, the development of living cationic polymerization techniques has enabled the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. nih.govacs.org

The reactivity of 1-Butene, 1-butoxy- in cationic polymerization is significantly influenced by the electron-donating butoxy group, which stabilizes the growing carbocationic chain end. nih.gov This stabilization facilitates propagation. The kinetics of the polymerization of analogous vinyl ethers, such as n-butyl vinyl ether (nBVE), have been studied using various initiating systems. For instance, the polymerization of nBVE initiated by the LiAlH4/AlCl3 system in diethyl ether has been investigated, and the rate constants determined. acs.org

Kinetic studies on the polymerization of ethyl vinyl ether (EVE), another close analog, have shown a near-linear dependence of monomer conversion on polymerization time, which is characteristic of a living polymerization process. rsc.org In such systems, the number-average molecular weight (Mn) of the resulting polymer increases linearly with monomer conversion, and the molecular weight distributions remain narrow. rsc.org

The choice of solvent and counterion also plays a crucial role in the polymerization kinetics. Nonpolar solvents are often preferred as they help to stabilize the dormant species over the more reactive ionic species, leading to better control over the polymerization. spsj.or.jp

Table 1: Representative Kinetic Data for the Cationic Polymerization of n-Butyl Vinyl Ether (BVE) Initiated by AlHCl2 in Diethyl Ether at 25 °C

| [BVE]₀ (mol/L) | [AlHCl₂]₀ (mol/L) | k_app (min⁻¹) |

| 0.31 | 0.004 | 0.23 |

| 0.62 | 0.004 | 0.48 |

| 0.93 | 0.004 | 0.71 |

| 1.24 | 0.004 | 0.95 |

Data extrapolated from studies on n-butyl vinyl ether. acs.org

Achieving control over the molecular weight and architecture of poly(1-Butene, 1-butoxy-) is crucial for tailoring its properties for specific applications. Living cationic polymerization techniques are instrumental in this regard. nih.gov These methods suppress chain transfer and termination reactions, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersities (Mw/Mn values close to 1.1). spsj.or.jp

Several strategies have been developed to achieve living cationic polymerization of vinyl ethers:

Use of Additives: The addition of Lewis bases, such as esters or ethers, can stabilize the propagating carbocation, reducing side reactions. researchgate.net

Initiating Systems: The choice of initiator and co-initiator is critical. Systems like the HCl-adduct of a vinyl ether combined with a weak Lewis acid (e.g., SnCl4) have been shown to induce living polymerization. spsj.or.jp

Temperature Control: Cationic polymerizations are often carried out at low temperatures (e.g., -30 °C to -78 °C) to minimize chain transfer reactions. acs.orgspsj.or.jp

These controlled polymerization techniques also enable the synthesis of complex polymer architectures, such as block and graft copolymers.

Copolymerization Studies with Other Monomers

Copolymerization of 1-Butene, 1-butoxy- with other monomers is a versatile method to modify the properties of the resulting polymer. The reactivity ratios of the comonomers determine the microstructure of the copolymer chain.

The introduction of a comonomer can significantly alter the properties of the polymer. For instance, copolymerizing a functional vinyl ether with a non-functional one can introduce specific functionalities along the polymer chain. The reactivity ratios for the cationic copolymerization of n-butyl vinyl ether (nBVE) with 2,3-dihydrofuran (B140613) (DHF) have been studied, revealing that the monomers are randomly distributed along the copolymer chain. tandfonline.com

The copolymerization of n-butyl vinyl ether with 2-chloroethyl vinyl ether using a metallocene-mediated cationic polymerization system has also been reported. The resulting statistical copolymers have relatively broad molecular weight distributions, which is attributed to termination and chain transfer reactions. mdpi.com

Table 2: Reactivity Ratios for the Cationic Copolymerization of n-Butyl Vinyl Ether (nBVE) with 2,3-Dihydrofuran (DHF)

| Solvent | Temperature (°C) | Lewis Acid | r_nBVE | r_DHF |

| Hexane | 0 | SnCl₄ | 0.65 | 1.25 |

| Toluene | 0 | SnCl₄ | 0.55 | 1.15 |

| Hexane | -20 | TiCl₄ | 0.70 | 1.30 |

Data from studies on n-butyl vinyl ether. tandfonline.com

The synthesis of block and graft copolymers containing poly(1-Butene, 1-butoxy-) segments allows for the combination of different polymer properties into a single macromolecule.

Block Copolymers: Living cationic polymerization is a key technique for synthesizing well-defined block copolymers. By sequentially adding different monomers to a living polymer chain, distinct blocks can be formed. For example, block copolymers of isobutylene (B52900) and tert-butyl vinyl ether have been synthesized using a one-pot living cationic sequential block copolymerization procedure. acs.org This approach can be adapted for 1-Butene, 1-butoxy- to create novel block copolymers.

Graft Copolymers: Graft copolymers can be synthesized using three main methods: "grafting from", "grafting onto", and "grafting through". nih.gov For instance, statistical copolymers of n-butyl vinyl ether and 2-chloroethyl vinyl ether have been used as a backbone for the synthesis of graft copolymers with poly(ε-caprolactone) or poly(L-lactide) side chains using both "grafting from" and "grafting onto" methods. mdpi.comnih.gov

Development of Functional Polymeric Materials from 1-Butene, 1-butoxy- Derivatives

The pendant butoxy group in poly(1-Butene, 1-butoxy-) can be chemically modified to introduce a wide range of functionalities, leading to the development of advanced polymeric materials. For example, the synthesis of novel functional vinyl ethers through transetherification allows for the incorporation of various functional groups that can impart specific properties to the resulting polymers. academie-sciences.fr

Functionalized poly(vinyl ethers) can be used in a variety of applications, including:

Coatings and Adhesives: The strong adhesive properties and flexibility of poly(vinyl ethers) make them suitable for use in coatings and adhesives. connectchemicals.com

Lubricants and Greases: They can be used to improve the friction-reducing properties and stability of lubricants and greases. connectchemicals.com

Biomedical Applications: By introducing biocompatible or bioactive functional groups, these polymers can be tailored for applications such as drug delivery.

Furthermore, the synthesis of graft copolymers with biodegradable side chains, such as poly(ε-caprolactone) or poly(L-lactide), opens up possibilities for creating new biocompatible and biodegradable materials. mdpi.comnih.gov

Post-Polymerization Modification Strategies for Tailored Properties

Post-polymerization modification is a powerful strategy for the synthesis of functional polymers, allowing for the introduction of various functionalities along a polymer backbone. This approach is advantageous as it separates the often-demanding conditions of polymerization from the precise chemistry of functional group introduction. For polymers derived from 1-Butene, 1-butoxy-, which can be classified as a poly(vinyl ether), several post-polymerization modification strategies can be envisioned based on established chemistries for analogous polymer systems. While direct research on the post-polymerization modification of poly(1-butene, 1-butoxy-) is not extensively documented, the principles derived from similar poly(vinyl ether)s provide a strong basis for potential modification pathways.

Living cationic polymerization of vinyl ethers, for instance, is a well-established method that produces polymers with well-defined molar masses and low dispersities. researchgate.net The resulting polymers, including potentially those from 1-Butene, 1-butoxy-, can be designed to bear specific terminal functionalities or pendant reactive groups for subsequent chemical transformations. These modifications can be employed to fine-tune properties such as solubility, thermal stability, and adhesive characteristics, or to introduce entirely new functionalities for advanced applications.

One of the most versatile and widely employed strategies for post-polymerization modification is "click chemistry," which encompasses reactions that are high-yielding, wide in scope, and generate minimal byproducts. For a polymer backbone derived from 1-Butene, 1-butoxy-, if the monomer were copolymerized with a vinyl ether containing a reactive handle, a variety of click reactions could be employed. For example, the incorporation of pendant alkyne or azide (B81097) groups would allow for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), respectively. Similarly, the presence of pendant alkene or thiol groups would enable thiol-ene and thiol-yne reactions. researchgate.net

A hypothetical strategy for modifying a copolymer of 1-Butene, 1-butoxy- and a functional vinyl ether is outlined below. This approach leverages the robust nature of click chemistry to introduce new functional moieties.

Hypothetical Modification via Thiol-Ene Chemistry:

A potential route for functionalization involves the radical-mediated thiol-ene reaction. If a copolymer of 1-Butene, 1-butoxy- is synthesized to contain pendant alkene groups, these groups can readily react with a wide range of thiol-containing molecules in the presence of a radical initiator or UV light. wiley-vch.de This method is highly efficient and proceeds under mild conditions, making it suitable for complex molecule attachment.

The table below illustrates the potential changes in polymer properties that could be achieved through such a modification strategy.

| Modification Reaction | Reagent | Resulting Functional Group | Potential Change in Polymer Property |

| Thiol-ene "click" reaction | Thiol-containing fluorescent dye | Covalently attached fluorophore | Introduction of fluorescence for imaging applications |

| Thiol-ene "click" reaction | Thiol-terminated polyethylene (B3416737) glycol (PEG) | Grafted PEG chains | Increased hydrophilicity and biocompatibility |

| Thiol-ene "click" reaction | Mercaptoacetic acid | Pendant carboxylic acid groups | Altered solubility, potential for further conjugation |

Detailed Research Findings on Analogous Systems:

Research on other poly(vinyl ether)s has demonstrated the feasibility of these modification strategies. For example, the successful controlled cationic polymerization of vinyl ethers bearing pendant C=C double and C≡C triple bonds has been reported. researchgate.net Subsequent post-polymerization modification of these polymers via thiol-ene/yne and copper(I)-catalyzed alkyne-azide cycloaddition reactions was achieved, leading to a diverse range of functional poly(vinyl ether)s. researchgate.net These studies provide a strong precedent for the potential functionalization of polymers derived from 1-Butene, 1-butoxy- if appropriate comonomers are incorporated.

Furthermore, the chemical modification of other polymers with structural similarities, such as butyl rubber, highlights the broad applicability of post-polymerization functionalization. For instance, butyl rubber has been modified with maleic anhydride (B1165640) via nitroxide chemistry to enhance its properties for use in polymer blends. mdpi.com While the specific chemistry differs, the underlying principle of leveraging a reactive site on the polymer backbone for targeted modification remains the same.

Vii. Applications of 1 Butene, 1 Butoxy As a Synthetic Intermediate in Complex Molecule Construction

Utilization in Stereoselective Organic Synthesis

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms in a molecule, is critical in fields like medicinal chemistry where a molecule's specific stereoisomer often dictates its biological activity. This control is typically achieved using chiral auxiliaries or asymmetric catalysis.

While the enol ether functionality is a cornerstone of many stereoselective reactions, specific, detailed research findings on the application of 1-Butene (B85601), 1-butoxy- as a chiral auxiliary or in prominent asymmetric catalysis protocols are not extensively documented in current literature. The potential for its use exists, likely requiring modification of the compound to include a chiral directing group or its use with a chiral catalyst system. Asymmetric catalysis, in particular, has become a powerful tool for creating chiral molecules with high enantiomeric excess. nih.gov The development of new chiral ligands and catalysts continues to broaden the scope of substrates that can be used in these transformations. nih.gov

Role in Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon bonds is the foundational process of organic synthesis, allowing for the construction of complex molecular skeletons from simpler starting materials. magritek.com 1-Butene, 1-butoxy-, by virtue of its enol ether structure, can function as an enolate equivalent, a type of nucleophile crucial for C-C bond formation.

Aldol (B89426) and Michael-Type Reactions:

Enol ethers can act as nucleophiles in reactions analogous to the classic aldol and Michael reactions. In these processes, the enol ether adds to an electrophile, such as an aldehyde, ketone, or an α,β-unsaturated carbonyl compound.

Aldol-Type Reactions: The reaction of an enol ether with an aldehyde or ketone, typically activated by a Lewis acid, forms a β-alkoxy carbonyl compound. This reaction is a powerful method for constructing 1,3-dioxygenated structures. The aldol condensation is a key reaction for C-C bond formation, combining two carbonyl compounds to create a new β-hydroxy carbonyl compound. magritek.comyoutube.com

Michael Additions: As a Michael donor, 1-Butene, 1-butoxy- can add to a Michael acceptor (e.g., an α,β-unsaturated ketone) in a conjugate or 1,4-addition fashion. wikipedia.orgorganic-chemistry.org This reaction is highly effective for forming 1,5-dicarbonyl compounds or their equivalents, which are versatile intermediates in further synthetic steps. masterorganicchemistry.com The reaction involves the addition of a nucleophile to the β-carbon of an electrophilic alkene. masterorganicchemistry.com

The table below illustrates the general transformation in a Michael addition involving an enol ether like 1-Butene, 1-butoxy-.

| Reactant 1 (Michael Donor) | Reactant 2 (Michael Acceptor) | Product Type |

| 1-Butene, 1-butoxy- | α,β-Unsaturated Ketone | γ-Butoxy Ketone |

| 1-Butene, 1-butoxy- | α,β-Unsaturated Ester | γ-Butoxy Ester |

Data table compiled based on the general reactivity of enol ethers in Michael addition reactions. wikipedia.orgmasterorganicchemistry.com

Research on structurally related O-alkylated enols demonstrates their participation in radical addition-fragmentation reactions to form new carbon-carbon bonds, suggesting another pathway through which 1-Butene, 1-butoxy- could be utilized. researchgate.net

Precursor for Heterocyclic Compounds and Diverse Organic Frameworks

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in nature and pharmaceuticals. The reactivity of enol ethers makes them suitable starting materials for synthesizing certain types of heterocyclic systems. For example, they can participate in cycloaddition reactions, such as [4+2] (Diels-Alder) or [2+2] cycloadditions, with appropriate reaction partners. The electron-rich nature of the double bond in 1-Butene, 1-butoxy- facilitates its reaction with electron-deficient dienes or alkenes to form six- or four-membered rings, respectively, which can be heterocyclic if the reaction partner contains a heteroatom. While this reactivity is a general feature of enol ethers, specific and widely reported examples using 1-Butene, 1-butoxy- as a precursor for complex heterocyclic frameworks are not prominent.

Involvement in Protecting Group Strategies for Alcohols and Carbonyls

Protecting groups are essential tools in multi-step organic synthesis, serving to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. bham.ac.ukmasterorganicchemistry.com Vinyl ethers, the class of compounds to which 1-Butene, 1-butoxy- belongs, are commonly used to protect hydroxyl groups. uobaghdad.edu.iq

The reaction of an alcohol with a vinyl ether in the presence of an acid catalyst results in the formation of an acetal (B89532). This acetal group is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents, but can be easily removed under mild acidic aqueous conditions to regenerate the alcohol. masterorganicchemistry.comuwindsor.ca This protection strategy is advantageous because both the protection and deprotection steps are typically high-yielding and clean. uchicago.edu

The general scheme for the protection of an alcohol using a vinyl ether is presented below.

| Step | Reagents | Transformation |

| Protection | Alcohol (R-OH), Vinyl Ether, Acid Catalyst (e.g., p-TsOH) | The alcohol's hydroxyl group is converted into an acetal. |

| Deprotection | Acetal, Aqueous Acid (e.g., aq. HCl, Acetic Acid) | The acetal is hydrolyzed, regenerating the original alcohol. |

Data table compiled based on established alcohol protection strategies using vinyl ethers. uobaghdad.edu.iquwindsor.ca

While 1-Butene, 1-butoxy- is structurally a vinyl ether, its primary application in this context would be inferred from the general reactivity of this functional group class, as specific documented examples detailing its use over other common vinyl ethers (like ethyl vinyl ether) are less common.

Viii. Catalytic Science and Engineering Pertaining to 1 Butene, 1 Butoxy Transformations

Design and Synthesis of Catalysts for Selective Reactions

The development of catalysts for selective reactions involving 1-Butene (B85601), 1-butoxy- requires consideration of both homogeneous and heterogeneous systems, tailored to specific desired transformations such as functionalization, isomerization, or polymerization.

Homogeneous catalysis plays a significant role in the selective functionalization of vinyl ethers. Organometallic complexes, particularly those based on transition metals like palladium and iridium, have demonstrated efficacy in various vinyl ether transformations.

Organometallic Complexes: Palladium complexes are recognized for catalyzing the hydroamination of vinyl ethers. For instance, Pd(0) complexes can act as Brønsted base catalysts, facilitating the addition of amines across the double bond. ku.edu Conversely, Pd(II) species can function as Lewis acids, coordinating to the olefinic π-system of vinyl ethers, thereby polarizing the double bond and promoting nucleophilic attack. ku.edunih.gov Research has also shown iridium complexes, such as [Ir(cod)Cl]₂ in combination with Na₂CO₃, to be effective in the synthesis of a wide range of vinyl ethers from alcohols and vinyl acetate (B1210297), often achieving high yields and turnover numbers. acs.org These examples illustrate the potential for designing specific organometallic catalysts to achieve selective addition reactions, isomerization, or polymerization of 1-Butene, 1-butoxy-.

Lewis Acids: Lewis acidic species are crucial for activating the double bond in vinyl ethers. In homogeneous systems, metal ions or complexes that can accept electron pairs can coordinate to the oxygen atom or the π-system of the double bond. This coordination enhances the electrophilicity of the carbon atoms in the double bond, making them susceptible to attack by nucleophiles. ku.edunih.gov For example, Lewis acid catalysis is implicated in the hydroamination of vinyl ethers. ku.edunih.gov The design of Lewis acid catalysts for 1-Butene, 1-butoxy- would aim to control the degree of activation and direct the regioselectivity of subsequent reactions.

Heterogeneous catalysts offer advantages in terms of separation and recyclability, making them attractive for industrial processes.

Solid Acid Catalysts: Solid acid catalysts, including zeolites, acidic ion-exchange resins, and sulfated metal oxides, are well-established for catalyzing reactions involving ethers and unsaturated compounds. For 1-Butene, 1-butoxy-, solid acids could potentially mediate reactions such as hydrolysis (protolytic cleavage), isomerization, or polymerization. scispace.com The strength and type of acidity (Brønsted vs. Lewis) and the pore structure of the solid catalyst are critical parameters for achieving selectivity. For instance, the general acid catalysis observed in vinyl ether hydrolysis suggests that solid acids with appropriate Brønsted acidity could catalyze similar transformations of 1-Butene, 1-butoxy-.

Metal Oxides: Metal oxides, with their tunable surface properties, can also serve as heterogeneous catalysts. Depending on their composition and preparation, they can exhibit Lewis or Brønsted acidity, or act as redox catalysts. While specific applications for 1-Butene, 1-butoxy- transformations are not extensively detailed in the literature, metal oxides could be explored for selective oxidation or functionalization reactions, leveraging their surface oxygen species and acidic/basic sites.

Mechanistic Aspects of Catalyzed Reactions (e.g., active sites, surface interactions)

Understanding the reaction mechanisms is fundamental to designing efficient catalytic systems for 1-Butene, 1-butoxy-.

Homogeneous Mechanisms:

Hydroamination: Palladium-catalyzed hydroamination of vinyl ethers can proceed via different pathways. One proposed mechanism involves a Pd(0) species acting as a Brønsted base, abstracting a proton from a co-catalyst to generate a nucleophilic species and a palladium hydride. ku.edu Alternatively, Pd(II) can act as a Lewis acid, coordinating to the vinyl ether's double bond, which then undergoes nucleophilic attack by an amine. ku.edunih.gov The electronic and steric environment provided by the ligands on the metal center significantly influences the active site's interaction with the substrate and the resulting selectivity.

Vinyl Ether Synthesis: Catalytic synthesis of vinyl ethers from alcohols and vinyl acetate using iridium complexes involves a sequence of coordination, insertion, and elimination steps. The proposed mechanism involves the formation of an iridium-alkoxy intermediate, which then reacts with vinyl acetate. acs.org

Heterogeneous Mechanisms:

Acid-Catalyzed Hydrolysis: The protolytic cleavage of vinyl ethers is a well-studied reaction that exhibits general acid catalysis. scispace.com The mechanism typically involves the protonation of the vinyl ether's oxygen atom, followed by the formation of a carbocation intermediate. This carbocation is then attacked by water, leading to the cleavage of the C-O bond and the formation of an aldehyde and an alcohol. scispace.com In heterogeneous catalysis, the active sites on the solid catalyst surface (e.g., Brønsted acid sites) are responsible for the initial protonation and stabilization of reaction intermediates. Surface interactions, such as the adsorption of 1-Butene, 1-butoxy- onto the catalyst surface, play a crucial role in determining the reaction rate and pathway.

Process Optimization and Reaction Engineering Considerations for Industrial Scale-Up

Scaling up catalytic processes for 1-Butene, 1-butoxy- transformations requires careful consideration of reactor design, catalyst stability, and reaction conditions to ensure efficiency, selectivity, and economic viability.

Reactor Design and Process Intensification: For heterogeneous catalytic processes, continuous flow reactors, such as packed-bed reactors, are often preferred for large-scale operations, allowing for consistent product quality and efficient heat/mass transfer. Membrane reactors, which can integrate reaction and separation, offer a pathway for process intensification, for example, by selectively removing products to shift equilibrium or improve selectivity. rsc.org For homogeneous catalysis, specialized reactors may be needed to manage catalyst recovery and recycling.

Catalyst Stability and Deactivation: Catalyst deactivation is a critical challenge in industrial catalysis. For vinyl ether transformations, potential deactivation pathways can include oligomerization or polymerization on acidic sites, poisoning by impurities, or thermal degradation. rsc.org Strategies to enhance catalyst longevity include optimizing reaction conditions to minimize side reactions, developing more robust catalyst formulations, or implementing regeneration procedures.

Optimization of Reaction Conditions: Key parameters such as temperature, pressure, reactant concentrations, and residence time must be optimized to maximize yield and selectivity while minimizing energy consumption and byproduct formation. For instance, the traditional Reppe synthesis of vinyl ethers requires high temperatures (180–200 °C) and pressures (20–50 atm), acs.org whereas newer catalytic systems may operate under milder conditions. acs.org The choice of solvent also plays a crucial role in homogeneous catalysis, influencing solubility, reaction rates, and catalyst stability.

Selectivity Control: Achieving high selectivity is paramount for efficient production. This can be influenced by catalyst design (e.g., controlling acidity in solid acids, tuning ligands in organometallic complexes) and reaction engineering parameters. For example, in the hydroformylation of but-1-ene, membrane coatings can enhance the aldehyde-alkene ratio in the product stream. rsc.org

Data Tables

The following tables summarize key findings from research related to the catalytic transformations of vinyl ethers, providing context for the potential catalytic behavior of 1-Butene, 1-butoxy-.

Table 1: Palladium-Catalyzed Hydroamination of Vinyl Ethers (General Examples)

| Catalyst System | Substrate(s) | Amine | Conditions | Product Type | Yield Range | Citation |

| Pd(PPh₃)₄ (5 mol%) | Various vinyl ethers | N-tosylaniline | 100 °C, Toluene | Aminols | Good | ku.edu |

| Pd(II) (Lewis Acidic) | Vinyl ethers | Amine | Varies | Aminols | Varies | ku.edunih.gov |

Table 2: Iridium-Catalyzed Synthesis of Vinyl Ethers (General Examples)

| Catalyst System | Reactants | Product Type | Yield Range | Citation |

| [Ir(cod)Cl]₂ / Na₂CO₃ | Alcohol + Vinyl Acetate | Alkyl Vinyl Ethers | Good to Excellent | acs.org |

Table 3: Acid-Catalyzed Hydrolysis of Vinyl Ethers (General Examples)

| Catalyst Type | Substrate(s) | Conditions | Product Type | Observations | Citation |

| Brønsted Acids (e.g., H⁺) | Ethyl, Isopropyl, Butyl Vinyl Ethers | Water, Varies | Aldehyde + Alcohol | Exhibits general acid catalysis | scispace.com |

| Solid Acid Catalysts (e.g., Zeolites) | Vinyl Ethers (general) | Varies | Aldehyde + Alcohol | Potential for controlled hydrolysis/cleavage | scispace.com |

Compound List

1-Butene, 1-butoxy-

(1E)-1-butoxybut-1-ene

(1Z)-1-butoxybut-1-ene

1-butenyl butyl ether

Butyl vinyl ether

Vinyl cyclohexyl ether

tert-Butyl ether

1-adamantyl vinyl ether

Adamantanol

Phenol

Vinyl acetate

Butanol

N-butyraldehyde

N-butanol

N-tosylaniline

Sulfonamide

Palladium complexes

Iridium complexes

Lewis acids

Solid acid catalysts

Metal oxides

Ix. Interdisciplinary Research and Future Outlook for 1 Butene, 1 Butoxy

Integration with Materials Science for Advanced Functional Materials

The structural characteristics of 1-Butene (B85601), 1-butoxy-, specifically its vinyl ether moiety, position it as a potential monomer or comonomer in polymer synthesis. Vinyl ethers are known to undergo cationic polymerization, yielding poly(vinyl ether)s that find applications in adhesives, coatings, and as specialty polymers wikipedia.orgevonik.com. The presence of the butoxy group could impart unique properties to resultant polymers, such as enhanced flexibility, altered solubility, or specific surface characteristics. For context, the parent compound, 1-butene, is extensively used as a comonomer in the production of polyethylene (B3416737) (e.g., LLDPE) and poly(1-butene), contributing to improved tensile strength and performance in packaging materials and construction applications like pipes (B44673) wikipedia.orgevonik.com. Research into the copolymerization of 1-Butene, 1-butoxy- with other monomers, or its use in creating functionalized polymers and composites, could lead to the development of advanced materials with tailored properties for specific technological demands.

Potential in Bio-inspired Chemistry and Biocatalytic Transformations

The field of bio-inspired chemistry aims to leverage biological systems and their catalytic mechanisms for chemical synthesis. While direct biocatalytic transformations involving 1-Butene, 1-butoxy- have not been extensively documented, its structure offers potential for enzymatic manipulation. Biological systems are known to produce and metabolize ether-containing compounds; for instance, bacterial volatile organic compounds (VOCs) such as 1-Butoxy-2-methyl-2-butene have been identified mdpi.com. This suggests that enzymes capable of catalyzing ether formation, cleavage, or selective functionalization of alkene double bonds could potentially act upon 1-Butene, 1-butoxy-. Future research could explore the use of engineered enzymes or biomimetic catalysts to achieve regioselective or stereoselective transformations of this compound, offering greener and more sustainable synthetic routes.

Emerging Research Frontiers and Unexplored Reactivities

The vinyl ether functionality in 1-Butene, 1-butoxy- presents a rich platform for exploring novel chemical reactions and synthetic methodologies. Beyond its established polymerization behavior, the electron-rich double bond is amenable to various addition reactions, cycloadditions, and transition-metal-catalyzed transformations. Emerging research frontiers could include:

Asymmetric Synthesis: Developing chiral catalysts to achieve enantioselective additions across the double bond or stereoselective polymerization, yielding optically active polymers or intermediates.

C-H Functionalization: Investigating selective C-H activation strategies on the alkyl chains or at the allylic positions to create more complex molecular architectures or functionalized derivatives.

Organocatalysis: Exploring the use of organocatalysts for reactions such as Michael additions or Diels-Alder reactions, capitalizing on the nucleophilic character of the vinyl ether.

Photochemical Reactions: Studying the photochemical behavior of 1-Butene, 1-butoxy- to uncover unique reaction pathways, rearrangements, or cyclizations not accessible through thermal methods.

The specific reaction scope, mechanistic details, and potential applications of these transformations for 1-Butene, 1-butoxy- remain largely unexplored, representing significant opportunities for synthetic chemistry research.

Environmental Impact and Degradation Studies of Related Ethers

Specific environmental fate and degradation studies for 1-Butene, 1-butoxy- are not extensively detailed in available literature. However, insights can be inferred from related compounds. The parent alkene, 1-butene, is a flammable gas known to contribute to photochemical smog formation through atmospheric degradation braskem.com.brtexas.gov. It is generally considered to have low toxicity and does not adversely affect plants texas.gov. Its estimated bioaccumulation potential (BCF) is low, and its mobility in soil (Koc) is moderate echemi.com.

Compound Name List:

1-Butene, 1-butoxy-

1-Butoxy-1-butene

1-but-1-enoxybutane

1-Butenyl butyl ether

1-[(E)-but-1-enoxy]butane

1-Butene

1-Butoxybutane

Data Tables:

Table 1: Physical and Chemical Properties of 1-Butene, 1-butoxy-

| Property | Value | Unit | Source |

| CAS Number | 7510-27-2 | - | guidechem.com |

| Molecular Formula | C8H16O | - | guidechem.com |

| Molecular Weight | 128.215 | g/mol | guidechem.com |

| IUPAC Name | 1-[(E)-but-1-enoxy]butane | - | nih.gov |

| Synonyms | 1-but-1-enoxybutane, 1-Butenyl butyl ether | - | guidechem.com |

| Density | 0.798 | g/cm³ | guidechem.comchemsrc.com |

| Boiling Point | 148.5 | °C at 760 mmHg | guidechem.comchemsrc.com |

| Flash Point | 12.5 | °C | guidechem.com |

| Refractive Index | 1.423 | - | guidechem.com |

| Polar Surface Area (PSA) | 9.23 | Ų | guidechem.com |

| LogP (Octanol-Water) | 2.7 | - | nih.gov |

Q & A

Q. Table 1: Typical Experimental Conditions for 1-Butene Oxidation

| Parameter | Jet-Stirred Reactor | Combustion Chamber |

|---|---|---|

| Temperature Range | 900–1440 K | 300–450 K |

| Pressure | 1 atm | 1–5 atm |

| Equivalence Ratio (φ) | 0.25, 0.5, 1, 2 | 0.8–1.4 |

| Analytical Methods | GC, Infrared Spectrometry | Laminar Velocity Measurement |

Basic: What analytical techniques are employed to measure species concentrations in 1-butene oxidation studies?

Answer:

Key techniques include:

- Gas Chromatography (GC): Separates and quantifies stable intermediates (e.g., propenyl radicals, butenyl isomers) .

- Infrared Spectrometry: Detects functional groups (e.g., carbonyls, peroxides) in real-time .

- Laser-Induced Fluorescence (LIF): Measures reactive radicals (e.g., HO₂, RO₂) during ozonolysis experiments .

- Mass Spectrometry: Validates kinetic mechanisms by tracking isotopic labeling or transient species .

Advanced: How do discrepancies in autoignition delays under fuel-lean conditions affect the validation of kinetic models for 1-butene oxidation?

Answer:

Discrepancies between modeled and experimental autoignition delays at φ = 0.5 highlight uncertainties in resonance-stabilized radical pathways (e.g., propenyl and butenyl radicals). Two critical reactions dominate modeling inaccuracies:

C₄H₈-1 (+M) ⇄ C₃H₅-A + CH₃(+M) (pressure-dependent decomposition).

C₄H₈-1 + O₂ ⇄ C₄H₇O₃ + HO₂ (low-temperature oxidation) .

Methodological Recommendations:

- Conduct sensitivity analyses to identify rate-limiting steps.

- Use isotopic tracing to validate branching ratios for radical pathways.

- Compare data across multiple reactors (e.g., shock tubes, rapid compression machines) to isolate pressure/temperature effects .

Advanced: What factors explain contradictory reports on the relative reactivity of 1-butene isomers in catalytic cracking?

Answer:

Contradictions arise from differences in catalyst structure and acidity . For example:

- SAPO-18 molecular sieves (AEI topology) favor 1-butene cracking due to their 8-ring microporous channels, enhancing propylene selectivity .

- ZSM-5 catalysts exhibit lower selectivity due to larger pore dimensions, promoting secondary reactions (e.g., oligomerization) .

- Earlier studies (e.g., Jung et al.) reported reactivity order 1-butene > trans-2-butene > cis-2-butene , conflicting with recent data showing 1-butene > cis-2-butene > trans-2-butene under identical conditions .

Resolution Strategies:

- Standardize testing conditions (e.g., WHSV = 82.5 h⁻¹, 500°C activation) .

- Characterize catalyst acidity via NH₃-TPD and probe reactions (e.g., cumene cracking).

- Use isotopic labeling to track isomerization rates during catalysis .

Advanced: How can kinetic mechanisms for 1-butene oxidation be optimized to resolve discrepancies in fuel-lean autoignition?

Answer:

Mechanisms (e.g., AramcoMech1.3, Li et al. 2017) require updates to:

Refine pressure-dependent rate constants for C₄H₈ decomposition.

Incorporate cross-reactions between allylic radicals and O₂.

Validate against low-pressure flat flame data (e.g., species profiles in 1-butene/O₂/Ar flames) .

Validation Workflow:

Compare model predictions with JSR and combustion chamber data.

Perform flux analysis to quantify contributions from competing pathways.

Integrate quantum chemistry calculations (e.g., CBS-QB3) for critical reaction barriers .

Basic: What safety protocols are essential for handling 1-butene derivatives in laboratory settings?

Answer:

- Ventilation: Use fume hoods for reactions releasing volatile compounds (e.g., ozonolysis).

- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, gloves, and safety goggles.

- Training: Comply with OSHA 29 CFR 1910.1200 for hazard communication .

- Storage: Store 1-butene in certified gas cylinders with pressure-relief valves, away from ignition sources .

Advanced: How does the choice of molecular sieve structure impact 1-butene catalytic cracking efficiency?

Answer:

- SAPO-18 (AEI): 8-ring pores (0.38 nm) enhance shape selectivity for propylene, minimizing coke formation .

- ZSM-5 (MFI): 10-ring pores (0.55 nm) favor bimolecular reactions (e.g., dimerization), reducing selectivity .

- Beta Zeolite: 12-ring pores (0.66 nm) promote side reactions (e.g., aromatization), lowering yield .

Q. Table 2: Catalytic Performance of Molecular Sieves in 1-Butene Cracking

| Sieve Type | Pore Size (nm) | Propylene Selectivity (%) | Preferred Conditions |

|---|---|---|---|

| SAPO-18 | 0.38 | 65–75 | 500°C, WHSV = 82.5 h⁻¹ |

| ZSM-5 | 0.55 | 40–50 | 450°C, Si/Al = 25 |

| Beta | 0.66 | 30–40 | 550°C, H₂ co-feed |

Advanced: What methodological approaches are used to analyze peroxy radical dynamics in 1-butene ozonolysis?

Answer:

- ROxLIF vs. MIESR: Compare laser-induced fluorescence (ROxLIF) and matrix isolation electron spin resonance (MIESR) to quantify HO₂ and RO₂ concentrations .

- Time-Resolved Sampling: Use 30-minute intervals for MIESR to capture steady-state radical profiles .

- Ozone Titration: Introduce controlled ozone pulses to isolate 1-butene reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.